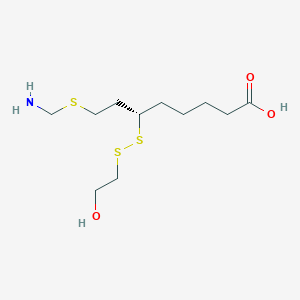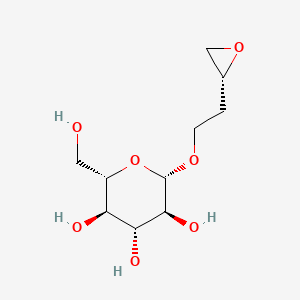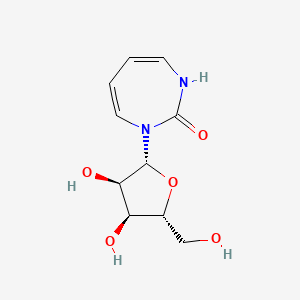
(2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with a unique structure characterized by the presence of two fluorine atoms and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the fluorination of a suitable precursor molecule. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the fluorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Fluorine atoms can improve the metabolic stability and efficacy of drugs, leading to the development of more effective treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism by which (2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong bonds with biological molecules, altering their function and activity. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2,6-dichloro-2-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2,6-dibromo-2-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2,6-diiodo-2-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol lies in the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and reactivity compared to other halogenated compounds. This makes the compound particularly valuable in applications where these properties are desired.
Properties
Molecular Formula |
C6H10F2O5 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5-,6+/m0/s1 |
InChI Key |
MGHYRMVVRYCAON-MDMQIMBFSA-N |
Isomeric SMILES |
C([C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)F)O)O)O)F)O |
Canonical SMILES |
C(C1(C(C(C(C(O1)F)O)O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



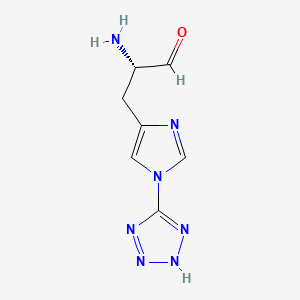
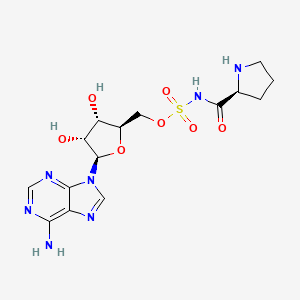
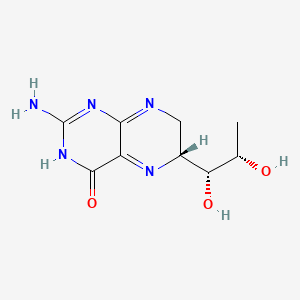
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)
![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
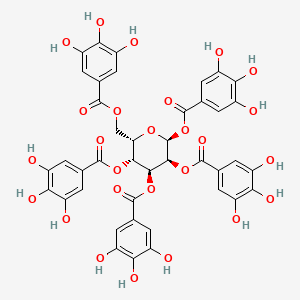
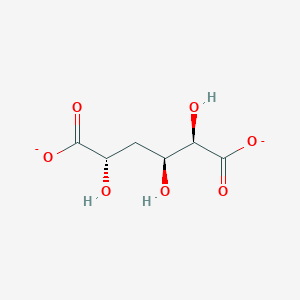
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
